molecular formula C8H10N2O2 B567170 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid CAS No. 1210358-54-5

1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid

Cat. No.: B567170
CAS No.: 1210358-54-5
M. Wt: 166.18
InChI Key: PAWQPEDNWKHQNR-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H10N2O2. It is characterized by the presence of a pyrazole ring attached to a cyclopropane carboxylic acid moiety.

Preparation Methods

The synthesis of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid typically involves the reaction of pyrazole with cyclopropanecarboxylic acid derivatives. One common synthetic route includes the alkylation of pyrazole with a cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

  • 1-(Hydroxymethyl)cyclopropanecarboxylic acid
  • 1-(Methoxymethyl)cyclopropanecarboxylic acid
  • 1-(Aminomethyl)cyclopropanecarboxylic acid
  • 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

These compounds share the cyclopropanecarboxylic acid moiety but differ in the substituents attached to the cyclopropane ring. The unique pyrazole ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7(12)8(2-3-8)6-10-5-1-4-9-10/h1,4-5H,2-3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWQPEDNWKHQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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